N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide
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Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide is a useful research compound. Its molecular formula is C22H26N2O2S and its molecular weight is 382.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Synthesis Applications : This compound and its derivatives exhibit significant reactivity, making them useful in various chemical synthesis applications. For instance, they participate in substitution reactions and can act as intermediates in the synthesis of more complex molecules. Harsanyi and Norris (1987) discussed such reactions in their study on α-alkyl nitropyrrol-2-ylmethyl derivatives (Harsanyi & Norris, 1987).
Pharmaceutical and Medicinal Chemistry : In pharmaceutical research, compounds like this have been explored for their potential therapeutic applications. For example, Kamiński et al. (2015) synthesized a library of compounds, including analogues of this molecule, as potential anticonvulsant agents (Kamiński et al., 2015). Similarly, Nitta et al. (2008) investigated similar compounds as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes (Nitta et al., 2008).
Material Science and Engineering : In material science, derivatives of this compound are used in molecular engineering for applications like solar cell development. Kim et al. (2006) discussed the engineering of organic sensitizers, including compounds structurally related to this one, for solar cell applications (Kim et al., 2006).
Organic Electronics : Derivatives of this compound are also significant in the field of organic electronics. Casey et al. (2015) reported the synthesis of novel acceptor units for conjugated polymers, which showed n-type behavior in electronics, indicating potential uses in organic electronic devices (Casey et al., 2015).
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-14-7-9-19(16(3)11-14)26-10-4-5-21(25)24-22-18(13-23)17-8-6-15(2)12-20(17)27-22/h7,9,11,15H,4-6,8,10,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKFGXMZPJUGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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